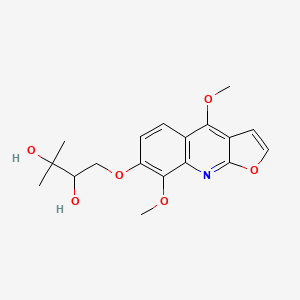

Evoxine

Description

Evoxine has been reported in Skimmia reevesiana, Haplophyllum suaveolens, and other organisms with data available.

Properties

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGANMDNHTVJAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028138 | |

| Record name | Evoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-11-2 | |

| Record name | Evoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Evoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Evoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid also known as haploperine, has emerged as a molecule of interest due to its selective immunomodulatory and antimicrobial properties. This document provides a comprehensive technical overview of the known mechanism of action of Evoxine. It focuses on its ability to counteract CO2-induced immunosuppression by modulating key inflammatory signaling pathways. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Counteracting CO2-Induced Immunosuppression

The primary characterized mechanism of action of Evoxine is its ability to selectively inhibit the immunosuppressive effects of elevated carbon dioxide levels (hypercapnia). This action has been demonstrated in both invertebrate and human immune cell models. Evoxine appears to function by intervening in specific signaling pathways that regulate the transcription of key immune effector molecules.

Restoration of Immune Gene Expression

Evoxine has been shown to counteract the transcriptional suppression of crucial immune genes that are inhibited by hypercapnia.

-

In Human Macrophages: In the human monocytic cell line THP-1, differentiated into macrophages, Evoxine prevents the hypercapnia-induced suppression of pro-inflammatory cytokines Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2) at the mRNA level.[1] IL-6 and CCL2 are critical mediators of the inflammatory response and leukocyte recruitment.

-

In Drosophila S2* Cells: In an invertebrate model using Drosophila melanogaster S2* cells, Evoxine counteracts the CO2-induced suppression of various antimicrobial peptides (AMPs), including Diptericin, Drosomycin, and Metchnikowin.[1] This suggests a conserved mechanism of action across different species.

Selective Activity

The immunomodulatory effects of Evoxine are selective. It does not universally block all cellular responses to hypercapnia. Notably, Evoxine does not prevent:

-

The hypercapnic inhibition of phagocytosis by THP-1 macrophages.[1]

-

The CO2-induced activation of AMP-activated protein kinase (AMPK) in rat alveolar epithelial cells.[1]

This selectivity suggests that Evoxine acts on a specific branch of the CO2-sensing and response pathway, rather than being a general inhibitor of cellular CO2 sensing.

Putative Signaling Pathways

While the direct molecular target of Evoxine has not yet been identified, the available evidence points towards its modulation of specific signaling pathways involved in immune gene regulation.

Mammalian Hypercapnia-Induced Gene Suppression Pathway

In mammalian cells, hypercapnia is known to suppress the expression of pro-inflammatory cytokines like IL-6 and CCL2.[2][3] This suppression is thought to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] Evoxine likely acts at a point in this pathway to relieve the CO2-induced inhibition, thereby restoring the transcription of NF-κB target genes such as IL6 and CCL2.

Caption: Putative mechanism of Evoxine in counteracting CO2-induced immunosuppression in mammalian macrophages.

Drosophila Toll and Imd Signaling Pathways

In Drosophila, the expression of antimicrobial peptides is primarily regulated by the Toll and Imd signaling pathways.[5][6] The Toll pathway is mainly activated by fungi and Gram-positive bacteria, while the Imd pathway responds to Gram-negative bacteria.[5][7] Since Evoxine restores the expression of a range of AMPs, it is plausible that it modulates a common downstream component or a point of convergence in the CO2-mediated suppression of these pathways.

Caption: Hypothetical action of Evoxine on CO2-mediated suppression of Toll and Imd pathways in Drosophila.

Antimicrobial Activity

Table 1: Reported Antimicrobial Activity of Evoxine

| Bacterial Species | Gram Stain | Reported Activity |

| Escherichia coli | Gram-negative | Active |

| Bacillus subtilis | Gram-positive | Active |

| Staphylococcus aureus | Gram-positive | Active |

Note: Specific MIC values require further experimental determination.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating Evoxine's mechanism of action.

Table 2: Dose-Response of Evoxine in Drosophila S2* Cells

| Evoxine Concentration | Fold change in Diptericin-luciferase reporter activity (relative to CO2-treated control) |

| 48 µM | ~2.5 |

| 4.8 µM | ~1.8 |

| 0.48 µM | ~1.5 |

Data extracted from Helenius et al., 2016.[1]

Table 3: Effect of Evoxine (48 µM) on Antimicrobial Peptide mRNA Expression in Drosophila S2* Cells under Hypercapnia

| Gene | Fold change in mRNA expression (Evoxine + CO2 vs. CO2 alone) |

| Diptericin | ~2.0 |

| Drosomycin | ~3.0 |

| Metchnikowin | ~3.5 |

Data extracted from Helenius et al., 2016.[1]

Table 4: Effect of Evoxine (48 µM) on IL-6 and CCL2 mRNA Expression in LPS-stimulated THP-1 Macrophages under Hypercapnia

| Gene | Fold change in mRNA expression (Evoxine + CO2 vs. CO2 alone) |

| IL-6 | ~2.5 |

| CCL2 | ~2.0 |

Data extracted from Helenius et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Evoxine's mechanism of action.

Drosophila S2* Cell Dual-Luciferase Reporter Assay

This assay is used to quantify the effect of Evoxine on the transcriptional activity of a specific gene promoter (e.g., Diptericin) in response to elevated CO2.

Caption: Experimental workflow for the Drosophila S2* cell dual-luciferase reporter assay.

Protocol Details:

-

Cell Culture and Plating: Drosophila S2* cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum. Cells are plated in 96-well plates at a suitable density.[8][9]

-

Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing the promoter of interest (e.g., Diptericin) and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability. Transfection can be performed using a suitable reagent like Effectene or FuGENE.[8][9]

-

Incubation: Post-transfection, cells are incubated for 48 hours to allow for expression of the reporter genes.[8][9]

-

Treatment and CO2 Exposure: The culture medium is replaced with fresh medium containing various concentrations of Evoxine or a vehicle control (e.g., DMSO). The plates are then placed in incubators with controlled CO2 levels (e.g., 5% for normocapnia and 15% for hypercapnia) for 18-24 hours.

-

Luciferase Assay: After exposure, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.[10][11]

THP-1 Macrophage Differentiation and Gene Expression Analysis

This protocol is used to assess the effect of Evoxine on the expression of inflammatory genes in a human macrophage model.

Caption: Experimental workflow for THP-1 macrophage differentiation and gene expression analysis.

Protocol Details:

-

THP-1 Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS. To differentiate them into macrophage-like cells, they are treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-100 ng/mL for 24-72 hours. This causes the cells to become adherent.[12][13][14]

-

Resting Phase: After PMA treatment, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24-72 hours. This step is crucial for the cells to develop a mature macrophage phenotype.[12][15]

-

Treatment and Stimulation: The differentiated THP-1 macrophages are pre-treated with Evoxine or vehicle for a short period before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. This is done under either normocapnic or hypercapnic conditions.

-

RNA Extraction and qRT-PCR: Following stimulation, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (IL6, CCL2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16][17][18]

-

Data Analysis: Gene expression data is analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.[18]

Conclusion and Future Directions

Evoxine presents a novel mechanism of action by selectively counteracting CO2-induced immunosuppression. Its ability to restore the expression of key inflammatory mediators in human macrophages and antimicrobial peptides in an invertebrate model suggests it targets a conserved and specific component of the cellular response to hypercapnia. While the current evidence points towards the modulation of pathways like NF-κB, the direct molecular target of Evoxine remains a critical unanswered question.

Future research should focus on:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the direct binding partner(s) of Evoxine.[19][20][21]

-

Detailed Pathway Analysis: Elucidating the precise signaling nodes upstream and downstream of Evoxine's action within the CO2-sensing and inflammatory pathways.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Evoxine in animal models of diseases characterized by hypercapnia and increased susceptibility to infection, such as severe COPD or acute respiratory distress syndrome.

-

Quantitative Antimicrobial Profiling: Determining the specific MIC values of Evoxine against a broad panel of clinically relevant bacteria to better define its antimicrobial spectrum.

A thorough understanding of these aspects will be crucial for the potential development of Evoxine or its analogs as a novel therapeutic agent for conditions involving hypercapnia-associated immune dysfunction.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Hypercapnia Regulates Gene Expression and Tissue Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. embopress.org [embopress.org]

- 6. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Dual-Luciferase Reporter Assays [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 14. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

- 17. 2.7. Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis [bio-protocol.org]

- 18. clyte.tech [clyte.tech]

- 19. Bioorthogonally activated reactive species for target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a naturally occurring furoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of evoxine, including its chemical properties, natural sources, and detailed summaries of its biological effects. The document presents quantitative data on its antimicrobial, antiplasmodial, and immunomodulatory activities in structured tables for easy comparison. Furthermore, it outlines detailed experimental protocols for key assays and provides visualizations of relevant signaling pathways and a typical drug discovery workflow using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Evoxine, also known as haploperine, is a furoquinoline alkaloid found in various plant species, particularly within the Rutaceae family.[1][2] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The furoquinoline alkaloid subgroup is characterized by a furan ring fused to a quinoline core. Evoxine has been reported to exhibit a range of biological activities, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] This guide delves into the technical details of evoxine, providing a foundation for further research and development.

Chemical and Physical Properties

Evoxine is a complex molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core with methoxy and a dihydroxy-isoprenyloxy side chain.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₆ | [1] |

| Molecular Weight | 347.36 g/mol | [1] |

| IUPAC Name | (2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol | |

| CAS Number | 522-11-2 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in Methanol, Ethanol; Insoluble in water | [1] |

| Melting Point | 154-155 °C | [1] |

Natural Sources and Extraction

Evoxine is primarily isolated from plants of the Rutaceae family. Notable sources include Evodia xanthoxyloides, Teclea gerrardii, and Haplophyllum species.[1][2]

Experimental Protocol: Extraction of Evoxine from Teclea gerrardii

A general protocol for the extraction and isolation of furoquinoline alkaloids from plant material is as follows. Please note that specific conditions may need to be optimized for the particular plant source and desired purity.

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark of Teclea gerrardii) is subjected to extraction.

-

Solvent Extraction: The powdered material is sequentially or directly extracted with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, at room temperature.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing evoxine are identified by thin-layer chromatography (TLC) analysis. These fractions are then combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure evoxine.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities

Evoxine has demonstrated a variety of biological activities, which are summarized in the tables below.

Antiplasmodial Activity

| Organism | Strain | IC₅₀ (µM) | Reference |

| Plasmodium falciparum | D10 (Chloroquine-sensitive) | 24.5 |

Immunomodulatory Activity

| Cell Line | Effect | Concentration | Reference |

| Human THP-1 macrophages | Counteracts hypercapnic suppression of Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2) expression. | 48 µM | [4] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in this guide.

Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted for determining the in vitro susceptibility of P. falciparum to evoxine.

-

Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., D10) is maintained in continuous culture in human erythrocytes.

-

Drug Preparation: A stock solution of evoxine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted evoxine is added to wells in triplicate. Control wells containing no drug and a known antimalarial drug (e.g., chloroquine) are also included.

-

Inoculation: A synchronized parasite culture (primarily ring-stage parasites) is added to each well.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard culture conditions.

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[5]

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Immunomodulatory Assay (CO₂-Induced Immunosuppression Model)

This protocol outlines the method to assess the effect of evoxine on CO₂-induced immunosuppression in macrophages.[4]

-

Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophages.

-

Experimental Setup: The macrophages are pre-treated with evoxine at a specific concentration (e.g., 48 µM) or a vehicle control (e.g., DMSO).[4]

-

Hypercapnic Exposure: The cells are then exposed to a hypercapnic environment (elevated CO₂ levels) or a normocapnic (normal CO₂) environment for a specified duration.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory cytokines.

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells, and the expression levels of target genes, such as IL-6 and CCL2, are quantified using qPCR.

-

Data Analysis: The relative gene expression is calculated and compared between the different treatment groups to determine the effect of evoxine on CO₂-induced suppression of cytokine expression.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of evoxine on various cell lines.

-

Cell Seeding: The desired cell line (e.g., HeLa) is seeded into a 96-well plate and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of evoxine for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[6]

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).[6]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Evoxine

Evoxine's ability to counteract the suppression of IL-6 and CCL2 suggests its involvement in inflammatory signaling pathways. Furoquinoline alkaloids have been shown to modulate key inflammatory pathways such as NF-κB and JAK-STAT. While direct evidence for evoxine's action on these pathways is still emerging, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades.

Caption: Putative mechanism of Evoxine's anti-inflammatory action.

Experimental Workflow for Evoxine Research

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a natural product like evoxine.

Caption: A typical workflow for natural product drug discovery.

Conclusion

Evoxine is a furoquinoline alkaloid with a range of interesting biological activities that warrant further investigation. Its antiplasmodial and immunomodulatory properties, in particular, suggest its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of the current knowledge on evoxine, offering valuable information and protocols to guide future research endeavors. Further studies are needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy and safety.

References

- 1. Focused Screening Identifies Evoxine as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources of Evoxine

This technical guide provides a comprehensive overview of the natural sources of Evoxine, a furoquinoline alkaloid with demonstrated bioactivity. The document details the plant origins of this compound, quantitative yields reported in the literature, and detailed protocols for its extraction, isolation, and characterization. Furthermore, it illustrates the biosynthetic pathway of Evoxine, a typical experimental workflow for its isolation, and its known mechanism of action in counteracting CO2-induced immune suppression.

Natural Sources of Evoxine

Evoxine is a secondary metabolite found in several plant species, predominantly within the Rutaceae family. The primary reported natural sources include:

-

Vepris lecomteana : A species of evergreen shrub found in the dense and humid forests of Nigeria, Cameroon, Gabon, and Congo.[1]

-

Skimmia reevesiana (Reeves' Skimmia) : A compact, evergreen shrub from the Rutaceae family.[2]

-

Haplophyllum acutifolium : A plant belonging to the Rutaceae family.

-

Teclea gerrardii : Another member of the Rutaceae family.

Quantitative Data Presentation

The isolation yield of Evoxine has been quantified in at least one of its natural sources. The following table summarizes the available quantitative data.

| Plant Source | Part of Plant Used | Starting Material Mass | Yield of Evoxine | Percentage Yield (w/w) |

| Vepris lecomteana | Stem (air-dried, powdered) | 2.3 kg | 228.6 mg | ~0.01% |

| Skimmia reevesiana | Root and Stem Bark | Not Reported | Isolated | Not Reported |

| Haplophyllum acutifolium | Aerial Parts | Not Reported | Isolated | Not Reported |

| Teclea gerrardii | Stem Bark | Not Reported | Isolated | Not Reported |

Experimental Protocols

Protocol for Extraction and Isolation of Evoxine from Vepris lecomteana

This protocol is based on the successful isolation of Evoxine from the stem of Vepris lecomteana.[1]

3.1.1. Plant Material Preparation:

-

Collect the stem material of Vepris lecomteana.

-

Air-dry the plant material at room temperature until brittle.

-

Grind the dried stem into a fine powder using a mechanical grinder.

3.1.2. Methanol Extraction:

-

Macerate the powdered stem material (2.3 kg) with methanol at room temperature for 72 hours to extract the alkaloids and other metabolites.

-

Filter the mixture to separate the plant debris from the methanol extract.

-

Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude dried extract.

3.1.3. Fractionation by Vacuum Liquid Chromatography (VLC):

-

Prepare a VLC column with silica gel.

-

Dissolve the crude extract (e.g., 45.2 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed extract to the top of the VLC column.

-

Elute the column with a solvent gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate (e.g., 80:20, 30:70), and finally pure ethyl acetate.

-

Collect the fractions and monitor their composition by Thin Layer Chromatography (TLC).

3.1.4. Purification by Column Chromatography:

-

Combine fractions from VLC that show the presence of Evoxine (based on TLC comparison with a standard, if available).

-

Pack a silica gel 60H column and equilibrate with a non-polar solvent system (e.g., petroleum ether/acetone 85:15).

-

Apply the combined fractions to the column.

-

Elute the column with the chosen solvent system, collecting sub-fractions.

-

Monitor the sub-fractions by TLC. Combine sub-fractions containing pure Evoxine.

-

Evaporate the solvent from the combined pure fractions to yield crystalline Evoxine (e.g., 228.6 mg).

Protocol for Characterization of Evoxine

3.2.1. High-Performance Liquid Chromatography (HPLC) Analysis: This is a general protocol for the quantitative analysis of a purified alkaloid like Evoxine.

-

System: Agilent 1100 Series HPLC or equivalent.

-

Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm.[3]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of purified Evoxine in methanol (1 mg/mL). Create a calibration curve by preparing serial dilutions (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

-

Sample Analysis: Dissolve a known weight of the isolated compound in methanol and inject it into the HPLC system. Quantify the amount of Evoxine by comparing the peak area with the calibration curve.

3.2.2. Spectroscopic and Spectrometric Analysis: Confirm the identity and structure of the isolated Evoxine using the following methods, as reported in the literature for related compounds[1]:

-

Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR, as well as 2D NMR (COSY, HMQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl3) to elucidate the complete chemical structure.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the exact molecular weight and elemental formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Record IR and UV spectra to identify functional groups and the chromophore system, respectively.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of Evoxine.

Caption: Experimental workflow for the isolation of Evoxine.

Caption: Evoxine's role in CO2-induced immune suppression.

References

- 1. Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. HPLC method for levothyroxine quantification in long-acting drug delivery systems. Validation and evaluation of bovine serum albumin as levothyroxine stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of Evoxine: A Review of Current Research

A comprehensive overview of the cytotoxic and mechanistic properties of the furoquinoline alkaloid, Evoxine, is currently unavailable in publicly accessible scientific literature. Extensive searches for "Evoxine" and its associated in vitro biological activities, including specific IC50 values, detailed experimental protocols, and its influence on cellular signaling pathways, did not yield any specific results for this particular compound.

While research on the in vitro activities of other related alkaloids, such as phenanthroindolizidines (e.g., antofine and tylophorine) and various synthetic molecules, is documented, data specifically pertaining to Evoxine is absent. This suggests that Evoxine may be a less-studied compound, or research on its biological properties has not been published in the indexed scientific literature.

To provide the requested in-depth technical guide, further research and publication on the following aspects of Evoxine's in vitro biological activity would be necessary:

I. Quantitative Analysis of Cytotoxicity

A critical first step in characterizing the biological activity of a novel compound is to determine its cytotoxic or cytostatic effects on various cell lines. This is typically quantified using the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values of Evoxine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| HeLa | Cervical Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |

| HCT116 | Colorectal Carcinoma | 48 | Data not available |

Note: This table is a template. The IC50 values would need to be experimentally determined.

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following outlines a standard protocol for determining the in vitro cytotoxicity of a compound like Evoxine.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Evoxine that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Evoxine (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Evoxine in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of Evoxine. Include a vehicle control (medium with the solvent used to dissolve Evoxine) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours (or other desired time points) in the CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

III. Signaling Pathway Analysis

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for drug development. This involves investigating its impact on key cellular signaling pathways.

Hypothetical Signaling Pathway Modulated by Evoxine

Without experimental data, one can only speculate on the potential pathways Evoxine might affect based on the activities of other alkaloids. For instance, many natural compounds are known to induce apoptosis (programmed cell death) through the modulation of pathways like the PI3K/Akt/mTOR or MAPK pathways.

Workflow for Investigating Evoxine's Effect on a Signaling Pathway:

Caption: A generalized workflow for elucidating the molecular mechanism of Evoxine.

Hypothetical Evoxine-Induced Apoptotic Pathway:

Caption: A hypothetical PI3K/Akt pathway potentially inhibited by Evoxine, leading to apoptosis.

Evoxine: A Potential Therapeutic Avenue for CO2-Induced Immune Suppression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of carbon dioxide in the blood and tissues, a condition known as hypercapnia, are frequently observed in patients with severe lung diseases and are associated with an increased risk of life-threatening infections.[1][2] This increased susceptibility to infection is, in part, attributed to a phenomenon known as CO2-induced immune suppression, where hypercapnia directly dampens the body's innate immune responses.[3][4] Recent research has identified a plant alkaloid, evoxine, as a promising small molecule that can counteract this immunosuppressive effect, offering a potential new strategy for treating and preventing infections in hypercapnic patients.[1][2][3]

This technical guide provides a comprehensive overview of the scientific evidence surrounding evoxine's ability to mitigate CO2-induced immune suppression. It details the quantitative effects of evoxine on immune gene expression, provides step-by-step experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on Evoxine's Efficacy

The efficacy of evoxine in counteracting CO2-induced immune suppression has been quantified in both insect and human immune cell models. The following tables summarize the key findings from these studies.

Table 1: Effect of Evoxine on CO2-Induced Suppression of Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2* Cells [3]

| Gene | Condition | Fold Change in Gene Expression (vs. PGN-stimulated in Air) |

| Diptericin (Dipt) | PGN-stimulated in 13% CO2 | 0.2 ± 0.05 |

| PGN-stimulated in 13% CO2 + 48 µM Evoxine | 0.6 ± 0.1 | |

| Metchnikowin (Mtk) | PGN-stimulated in 13% CO2 | 0.3 ± 0.08 |

| PGN-stimulated in 13% CO2 + 48 µM Evoxine | 0.9 ± 0.2 | |

| Drosomycin (Drs) | PGN-stimulated in 13% CO2 | 0.4 ± 0.1 |

| PGN-stimulated in 13% CO2 + 48 µM Evoxine | 1.1 ± 0.3* |

Data are presented as mean ± standard deviation. PGN (peptidoglycan) was used to stimulate the immune response. *p < 0.05 compared to PGN-stimulated in 13% CO2 without evoxine.

Table 2: Effect of Evoxine on CO2-Induced Suppression of Pro-inflammatory Gene Expression in Human THP-1 Macrophages [3][4]

| Gene | Condition | Fold Change in Gene Expression (vs. LPS-stimulated in 5% CO2) |

| Interleukin-6 (IL-6) | LPS-stimulated in 15% CO2 | 0.4 ± 0.1 |

| LPS-stimulated in 15% CO2 + 48 µM Evoxine | 0.7 ± 0.15 | |

| Chemokine (C-C motif) ligand 2 (CCL2) | LPS-stimulated in 15% CO2 | 0.5 ± 0.12 |

| LPS-stimulated in 15% CO2 + 48 µM Evoxine | 1.0 ± 0.2 |

Data are presented as mean ± standard deviation. LPS (lipopolysaccharide) was used to stimulate the immune response. *p < 0.05 compared to LPS-stimulated in 15% CO2 without evoxine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Drosophila S2* Cell Culture and Hypercapnia Exposure

-

Cell Line: Drosophila S2* cells.

-

Culture Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 25°C in a non-humidified incubator.

-

Hypercapnia Exposure: For hypercapnic conditions, cells are placed in a humidified, sealed chamber with a controlled atmosphere of 13% CO2, 21% O2, and balanced N2. The culture medium is buffered with 25 mM HEPES to maintain a pH of 7.4.

CO2-Responsive Luciferase Reporter Assay in S2* Cells

This assay is used to screen for compounds that can counteract the suppressive effect of CO2 on the expression of the antimicrobial peptide Diptericin.

-

Reporter Construct: S2* cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of the Diptericin promoter (Dipt-luc). A constitutively expressed Renilla luciferase is co-transfected as an internal control.

-

Assay Procedure:

-

Seed transfected S2* cells in a 96-well plate.

-

Add peptidoglycan (PGN) to a final concentration of 1 µg/mL to all wells to stimulate an immune response.

-

Add evoxine or other test compounds at desired concentrations.

-

Incubate the plate for 6 hours under either normocapnic (5% CO2) or hypercapnic (13% CO2) conditions.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Human THP-1 Macrophage Culture, Differentiation, and Hypercapnia Exposure

-

Cell Line: Human THP-1 monocytic cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

-

Differentiation to Macrophages: THP-1 monocytes are differentiated into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following PMA treatment, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours before experimentation.

-

Hypercapnia Exposure: Differentiated THP-1 macrophages are exposed to hypercapnic conditions (15% CO2, 21% O2, balanced N2) in a humidified incubator. The culture medium is buffered with 25 mM HEPES to maintain a pH of 7.4.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative changes in gene expression.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit, and cDNA is synthesized using a reverse transcription kit according to the manufacturers' protocols.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers.

-

Drosophila Antimicrobial Peptide Primers:

-

Diptericin (Dipt): Forward - 5'-GCTGCGCAATCGCTTCTACT-3', Reverse - 5'-TGGTGGAGTTGGCTTTTGGT-3'

-

Metchnikowin (Mtk): Forward - 5'-AAGCTATTCGACCAGCTCGA-3', Reverse - 5'-TTGTTGCCGACCACGACT-3'

-

Drosomycin (Drs): Forward - 5'-CGTGAGAACCTTTTCCAATATGATG-3', Reverse - 5'-TCCCAGGACCACCAGCAT-3'

-

-

Human Pro-inflammatory Gene Primers:

-

IL-6: Forward - 5'-AGCCACTCACCTCTTCAGAA-3', Reverse - 5'-TCTGAGGTGCCCATGCTACA-3'

-

CCL2: Forward - 5'-TCTGTGCCTGCTGCTCATAG-3', Reverse - 5'-TTGCTTGTCCAGGTGGTCCA-3'

-

-

Reference Gene Primers:

-

Drosophila RpL32: Forward - 5'-GACGCTTCAAGGGACAGTATCTG-3', Reverse - 5'-AAACGCGGTTCTGCATGAG-3'

-

Human GAPDH: Forward - 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Thermocycling Conditions (Typical):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the expression of a reference gene.

Signaling Pathways and Experimental Workflows

CO2-Induced Immune Suppression Signaling Pathway

Elevated CO2 levels are known to suppress the innate immune response by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In Drosophila, this involves the Toll and IMD pathways, while in human macrophages, it primarily affects the canonical NF-κB pathway. Evoxine appears to counteract this suppression, likely by acting on a component of these pathways.

Caption: CO2 suppresses NF-κB signaling, which is blocked by evoxine.

Experimental Workflow for Screening Compounds

The following diagram illustrates the workflow for identifying and validating compounds that counteract CO2-induced immune suppression.

References

- 1. Gene Expression Divergence and Evolutionary Analysis of the Drosomycin Gene Family in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Focused Screening Identifies Evoxine as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evoxine: Chemical Data, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid with the CAS Number 522-11-2, has garnered scientific interest due to its diverse biological activities, including its role in counteracting CO2-induced immune suppression and its antiplasmodial properties. This technical guide provides a comprehensive overview of Evoxine, consolidating its chemical and physical properties, spectroscopic data, and information on its natural occurrence. Detailed experimental methodologies for its isolation and characterization, alongside a proposed biosynthetic pathway, are presented to support further research and development. Furthermore, this document elucidates the signaling pathway associated with its immunomodulatory effects, offering valuable insights for drug development professionals.

Chemical and Physical Data

Evoxine is a naturally occurring furoquinoline alkaloid. Its chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General Chemical Data for Evoxine [1][2][3]

| Parameter | Value |

| CAS Number | 522-11-2 |

| Molecular Formula | C₁₈H₂₁NO₆ |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |

| Synonyms | Haploperine |

Table 2: Physical Properties of Evoxine

| Property | Value |

| Appearance | Powder |

| Melting Point | 154-155 °C |

| Density | 1.3 g/cm³ |

| Solubility | Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of Evoxine is expected to show signals corresponding to the aromatic protons of the furoquinoline core, methoxy groups, and the protons of the dihydroxy-methyl-butoxy side chain. Key signals would include singlets for the methoxy groups, and complex multiplets for the aromatic and side-chain protons.

-

¹³C-NMR: The carbon-13 NMR spectrum would display distinct signals for the carbons of the furoquinoline rings, the two methoxy carbons, and the carbons of the aliphatic side chain, including the quaternary carbon and the carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Evoxine would be characterized by absorption bands corresponding to its functional groups. Expected key peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometric analysis of Evoxine would show a molecular ion peak [M]⁺ at m/z 347, corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the furoquinoline ring system.

Natural Occurrence and Biosynthesis

Evoxine is found in various plant species, primarily within the Rutaceae family. Notable sources include Evodia xanthoxyloides, Teclea gerrardii, and Skimmia reevesiana.[3]

The biosynthesis of furoquinoline alkaloids, including Evoxine, is believed to start from anthranilic acid. The proposed biosynthetic pathway for Evoxine involves the prenylation of a quinoline precursor, followed by a series of enzymatic modifications including cyclization to form the furan ring, and subsequent hydroxylation and O-methylation reactions.

Caption: Proposed biosynthetic pathway of Evoxine.

Experimental Protocols

Isolation and Purification of Furoquinoline Alkaloids from Teclea species (General Protocol)

This protocol is a generalized procedure based on the isolation of furoquinoline alkaloids from Teclea species and can be adapted for the specific isolation of Evoxine.

-

Extraction:

-

Air-dry and powder the plant material (e.g., stem bark of Teclea gerrardii).

-

Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane and then methanol, at room temperature.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the dichloromethane and methanol extracts to column chromatography over silica gel.

-

Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

-

-

Purification:

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions containing the target compound (Evoxine) using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient).

-

Monitor the purification process by HPLC-DAD to ensure the isolation of a pure compound.

-

Caption: General workflow for the isolation of Evoxine.

Characterization

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

-

IR Spectroscopy: Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.

Biological Activity and Signaling Pathway

Evoxine has been identified as a small molecule that counteracts CO2-induced immune suppression. Specifically, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages. This effect is selective, as it does not affect hypercapnic inhibition of phagocytosis.

The proposed signaling pathway involves the modulation of transcription factors that are sensitive to changes in intracellular pH or other CO2-related signals, which in turn regulate the expression of immune-related genes.

Caption: Evoxine's role in counteracting CO₂-induced immune suppression.

Conclusion

Evoxine presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of modulating immune responses in hypercapnic conditions. This technical guide provides foundational data and methodologies to facilitate further research into its chemical synthesis, pharmacological properties, and clinical potential. The detailed chemical data, proposed biosynthetic pathway, and elucidated signaling pathway serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens | CoLab [colab.ws]

An In-depth Technical Guide to the Discovery and Research of Evoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid of plant origin, has been identified as a promising small molecule with the ability to counteract carbon dioxide (CO₂)-induced immune suppression. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to Evoxine. It summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the hypothesized signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Evoxine.

Discovery and History

Evoxine, also known as haploperine, was first described in the scientific literature in the mid-20th century, with its structure being elucidated in 1954.[1] It is naturally found in a variety of Australian and African plants, including Evodia xanthoxyloides and Teclea gerrardii.[1] For decades, research on Evoxine was limited. However, a seminal study in 2016 by Helenius et al. brought Evoxine to the forefront of immunological research.[2] This study identified Evoxine from a focused screen of 8,832 compounds as a molecule that could counteract the immunosuppressive effects of hypercapnia (elevated CO₂ levels).[2]

The research by Helenius and colleagues demonstrated that Evoxine selectively mitigates the CO₂-induced transcriptional suppression of innate immune genes.[1][2] Specifically, it was shown to restore the expression of antimicrobial peptides (AMPs) in Drosophila S2* cells and key inflammatory cytokines in human macrophages that were suppressed by elevated CO₂.[2] This discovery opened a new avenue for investigating therapeutic strategies to combat the increased susceptibility to infections observed in patients with conditions causing hypercapnia, such as severe lung diseases.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on Evoxine's immunomodulatory effects.

Table 1: Dose-Response of Evoxine on Drosophila Diptericin-luciferase Reporter Activity in the Presence of Elevated CO₂

| Evoxine Concentration | Normalized Luciferase Activity (in elevated CO₂) |

| 0 µM (DMSO control) | 1.0 |

| 48 µM | ~2.5 |

| 480 µM | ~3.0 |

Data extracted from dose-response curve in Helenius et al. (2016). The values represent the approximate fold-increase in reporter activity in the presence of elevated CO₂ and Evoxine compared to elevated CO₂ with a DMSO control.

Table 2: Effect of Evoxine (48 µM) on LPS-Induced Gene Expression in Human THP-1 Macrophages under Normocapnic (5% CO₂) and Hypercapnic (15% CO₂) Conditions

| Gene | Condition | Normalized mRNA Expression (vs. Normocapnia + DMSO) |

| IL-6 | Normocapnia (5% CO₂) + DMSO | 1.0 |

| Hypercapnia (15% CO₂) + DMSO | ~0.4 | |

| Normocapnia (5% CO₂) + Evoxine | ~0.6 | |

| Hypercapnia (15% CO₂) + Evoxine | ~0.7 | |

| CCL2 | Normocapnia (5% CO₂) + DMSO | 1.0 |

| Hypercapnia (15% CO₂) + DMSO | ~0.5 | |

| Normocapnia (5% CO₂) + Evoxine | ~0.8 | |

| Hypercapnia (15% CO₂) + Evoxine | ~0.9 |

Data interpreted from bar charts in Helenius et al. (2016). The results indicate that Evoxine partially restores the hypercapnia-induced suppression of IL-6 and CCL2 expression.

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments in Evoxine research.

High-Throughput Screening for Modulators of CO₂-Induced Immune Suppression

This protocol describes the focused screen that led to the identification of Evoxine.

-

Cell Culture and Reagents: Drosophila S2* cells were cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum. The screening library consisted of 8,832 small molecules.

-

Reporter Gene Assay: S2* cells were transiently transfected with a plasmid containing a luciferase reporter gene under the control of the Diptericin (Dipt) promoter, a downstream target of the immune deficiency (Imd) signaling pathway. A constitutively expressed Renilla luciferase plasmid was co-transfected for normalization.

-

Compound Treatment and CO₂ Exposure: Transfected cells were plated in 384-well plates, and the library compounds were added to a final concentration of approximately 48 µM. The plates were then incubated in either a normocapnic (5% CO₂) or hypercapnic (15% CO₂) environment for 24 hours.

-

Luciferase Activity Measurement: After incubation, luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of Dipt-luciferase to Renilla luciferase activity was calculated to determine the effect of each compound on CO₂-induced suppression of the Dipt promoter.

-

Hit Identification: Compounds that significantly counteracted the CO₂-induced suppression of luciferase activity were identified as primary hits. Evoxine was one of the confirmed hits from this screen.

Analysis of Gene Expression in Human Macrophages

This protocol details the investigation of Evoxine's effects on mammalian immune cells.

-

Cell Culture and Differentiation: Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment and CO₂ Exposure: Differentiated THP-1 macrophages were pre-treated with either DMSO (vehicle control) or 48 µM Evoxine for 1 hour. Cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and immediately placed in either a normocapnic (5% CO₂) or hypercapnic (15% CO₂) incubator for 6 hours.

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA was extracted from the cells, and cDNA was synthesized. qPCR was performed to quantify the relative mRNA expression levels of IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression was calculated using the ΔΔCt method, with the results from the normocapnic DMSO-treated cells serving as the baseline.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the hypothesized signaling pathway affected by Evoxine and the experimental workflows.

Caption: Hypothesized signaling pathway of Evoxine in counteracting CO₂-induced immune suppression.

Caption: Experimental workflow for the discovery and validation of Evoxine's immunomodulatory effects.

Mechanism of Action and Future Directions

The precise molecular mechanism by which Evoxine counteracts CO₂-induced immune suppression is not yet fully elucidated. However, existing research provides strong indications. Elevated CO₂ has been shown to suppress the expression of genes regulated by the NF-κB (nuclear factor-kappa B) signaling pathway.[1] More specifically, hypercapnia promotes the nuclear translocation of RelB, a component of the non-canonical NF-κB pathway that can act as a negative regulator of innate immune gene expression.[1]

It is hypothesized that Evoxine may interfere with this process, potentially by inhibiting the nuclear translocation of RelB or by modulating other upstream or downstream components of this CO₂-sensitive signaling cascade. The selectivity of Evoxine is noteworthy; it does not affect all cellular responses to hypercapnia, such as the inhibition of phagocytosis or the activation of AMPK, suggesting a targeted mechanism of action.[2][3]

Future research should focus on:

-

Elucidating the direct molecular target of Evoxine: Identifying the protein(s) that Evoxine binds to will be crucial for understanding its mechanism of action.

-

Investigating the impact of Evoxine on the NF-κB pathway: Detailed studies are needed to confirm whether Evoxine directly modulates the nuclear translocation and activity of RelB and other NF-κB components.

-

In vivo studies: Preclinical animal models of hypercapnia and infection are necessary to evaluate the therapeutic efficacy and safety of Evoxine.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing Evoxine analogs could lead to the development of more potent and specific compounds.

References

- 1. Focused Screening Identifies Evoxine as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Focused Screening Identifies Evoxine as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Evoxine's Sedative and Hypnotic Profile: A Technical Overview for Drug Development Professionals

Abstract

Evoxine, a furoquinoline alkaloid naturally occurring in various plant species, has been identified for its potential sedative and hypnotic properties. This technical guide synthesizes the current, albeit limited, publicly available scientific information on Evoxine's effects on the central nervous system (CNS). It is intended for researchers, scientists, and drug development professionals seeking to understand the existing knowledge base and identify areas for future investigation. This document explicitly acknowledges the significant gaps in the scientific literature regarding quantitative data, detailed experimental protocols, and the precise mechanism of action for Evoxine's sedative and hypnotic activities.

Introduction

Evoxine, also known as haploperine, is a furoquinoline alkaloid found in a variety of Australian and African plants, including Evodia xanthoxyloides and Teclea gerrardii.[1] While its purported hypnotic and sedative effects are noted in scientific literature, there is a conspicuous absence of in-depth studies to substantiate these claims with robust empirical data. This guide aims to provide a comprehensive overview of the available information and to frame a theoretical context for its potential pharmacological activity based on the broader class of furoquinoline alkaloids.

Chemical and Physical Properties

A summary of Evoxine's key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (±)-1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | Wikipedia |

| Synonyms | Haploperine | Wikipedia |

| Molecular Formula | C₁₈H₂₁NO₆ | PubChem |

| Molar Mass | 347.367 g/mol | Wikipedia |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Table 1: Chemical and Physical Properties of Evoxine

Preclinical Data on Sedative and Hypnotic Effects

A thorough review of the scientific literature reveals a significant lack of specific preclinical data on the sedative and hypnotic effects of Evoxine. No studies providing dose-response relationships, ED₅₀, or LD₅₀ values for sedation or hypnosis were identified. Furthermore, detailed experimental protocols from in vivo or in vitro studies focusing on these CNS effects are not publicly available.

While the sedative and hypnotic properties of Evoxine are mentioned, the primary research focus in the available literature has been on its other biological activities, such as its antimicrobial and immunosuppressive effects.

Postulated Mechanism of Action

The precise molecular mechanism underlying the sedative and hypnotic effects of Evoxine has not been elucidated. However, based on the known pharmacology of many sedative-hypnotic agents and the general activities of alkaloids, a few hypothetical mechanisms can be proposed for future investigation.

Many sedative and hypnotic drugs exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. It is plausible that Evoxine could interact with GABAᴀ receptors, either directly as an agonist or as a positive allosteric modulator, thereby enhancing GABAergic inhibition and leading to CNS depression.

To visualize this hypothetical mechanism, a potential signaling pathway is depicted below. It is crucial to emphasize that this diagram is a theoretical construct and is not based on experimental evidence for Evoxine.

Caption: Hypothetical signaling pathway for Evoxine's sedative-hypnotic effect.

Experimental Protocols: A Call for Research

The absence of detailed experimental protocols is a major impediment to the systematic evaluation of Evoxine's sedative and hypnotic potential. Future research should prioritize the following experimental designs:

-

In Vivo Behavioral Studies: Standard behavioral tests in rodent models, such as the open field test, elevated plus-maze, and pentobarbital-induced sleeping time test, would be essential to quantify the sedative and hypnotic effects of Evoxine and establish a dose-response relationship.

-

Electrophysiological Studies: In vitro patch-clamp electrophysiology on neuronal cells expressing GABAᴀ receptors could determine if Evoxine directly modulates receptor activity. In vivo electroencephalography (EEG) studies in animals would be critical to assess its effects on sleep architecture.

-

Receptor Binding Assays: Competitive binding assays with radiolabeled ligands for various CNS receptors (e.g., GABAᴀ, benzodiazepine, serotonin, dopamine receptors) would help to identify the molecular targets of Evoxine.

Conclusion and Future Directions

Evoxine is a furoquinoline alkaloid with attributed sedative and hypnotic effects. However, a comprehensive review of the scientific literature reveals a stark lack of empirical data to support and quantify these activities. The information available is insufficient for a thorough assessment of its potential as a therapeutic agent.

The future of Evoxine research in the context of sedative and hypnotic drug development is contingent on the execution of fundamental pharmacological studies. A systematic investigation into its in vivo efficacy, mechanism of action, pharmacokinetic profile, and safety is imperative. The hypothetical mechanism presented in this guide, centered on the GABAergic system, offers a starting point for such investigations. Drug development professionals are encouraged to view Evoxine as a lead compound with a currently unverified but potentially valuable pharmacological profile that warrants rigorous scientific exploration.

References

Evoxine as a strychnine and pentylenetetrazole antagonist

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the furoquinoline alkaloid evoxine as an antagonist to the convulsant agents strychnine and pentylenetetrazole. Despite its known hypnotic and sedative properties, no direct evidence from preclinical or clinical studies currently supports its efficacy or mechanism of action in counteracting seizures induced by these substances.

Evoxine, also known as haploperine, is a naturally occurring compound found in plant species such as Evodia xanthoxyloides. While its sedative effects suggest activity within the central nervous system (CNS), its specific interactions with the glycine receptor-mediated pathways targeted by strychnine, or the GABAergic system influenced by pentylenetetrazole, remain uninvestigated.

This technical whitepaper aims to address the current state of knowledge regarding evoxine in the context of strychnine and pentylenetetrazole antagonism. However, the conspicuous absence of dedicated research in this area precludes the presentation of quantitative data, detailed experimental protocols, and established signaling pathways as initially intended.

Current Landscape: A Lack of Direct Evidence

Strychnine is a potent convulsant that acts as a competitive antagonist at glycine receptors, primarily in the spinal cord. This inhibition of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation and severe muscle convulsions. Pentylenetetrazole (PTZ), on the other hand, is a central nervous system stimulant that is thought to exert its convulsant effects primarily by acting as a non-competitive antagonist of the GABA-A receptor complex, thereby inhibiting GABAergic neurotransmission.

An effective antagonist against these agents would need to modulate these specific neurotransmitter systems. For instance, a strychnine antagonist would likely compete for binding at the glycine receptor or allosterically modulate the receptor to prevent strychnine's effects. A pentylenetetrazole antagonist would typically enhance GABAergic inhibition, for example, by acting as a positive allosteric modulator of GABA-A receptors.

Despite extensive searches of scientific databases and literature, no studies were identified that have explored the potential of evoxine to interact with either the glycine receptor or the GABA-A receptor in the context of strychnine or pentylenetetrazole-induced seizures. Consequently, there is no quantitative data available, such as the median effective dose (ED50) or lethal dose (LD50) of evoxine in preclinical models of strychnine or pentylenetetrazole toxicity, nor any established protective indices.

Future Directions and Research Imperatives

The absence of data on evoxine as a strychnine and pentylenetetrazole antagonist highlights a potential area for future pharmacological research. The known sedative properties of evoxine could hypothetically be linked to an interaction with inhibitory neurotransmitter systems, which might confer some anticonvulsant activity.

To elucidate the potential of evoxine in this domain, a systematic series of preclinical investigations would be required. The logical workflow for such research is outlined below.

Figure 1. A proposed experimental workflow to investigate the potential of evoxine as an antagonist to strychnine and pentylenetetrazole.

The initial phase would involve in vitro studies to determine if evoxine binds to and modulates glycine or GABA-A receptors. Positive results would then warrant progression to in vivo animal models of strychnine and pentylenetetrazole-induced seizures to assess its anticonvulsant efficacy and determine key toxicological and efficacy parameters. Should evoxine demonstrate significant anticonvulsant activity, further mechanistic studies would be necessary to pinpoint its precise molecular targets and signaling pathways.

Until such research is conducted, any claims regarding evoxine's utility as a strychnine and pentylenetetrazole antagonist remain speculative. The scientific community is encouraged to explore the neuropharmacological profile of this and other furoquinoline alkaloids to uncover potential new therapeutic agents for the management of convulsive seizures.

Methodological & Application

Application Notes and Protocols for Evodiamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine is a naturally occurring quinolone alkaloid extracted from the dried unripe fruit of Evodia rutaecarpa.[1][2] It is a compound of significant interest in oncological research due to its demonstrated anti-cancer properties.[1][3] Evodiamine has been shown to inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and suppress tumor cell invasion and metastasis.[3][4][5] One of the key mechanisms of action for Evodiamine is its ability to modulate critical cellular signaling pathways, including the FAK/AKT/mTOR pathway, which is often hyperactivated in various cancers.[2]

These application notes provide detailed protocols for investigating the effects of Evodiamine on cancer cells in vitro, focusing on determining its cytotoxic concentration, analyzing its pro-apoptotic effects, and examining its impact on the FAK/AKT/mTOR signaling pathway.

Data Presentation

Table 1: IC50 Values of Evodiamine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Evodiamine vary across different cancer cell lines, reflecting differential sensitivity to the compound.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| HCT116 | Colorectal Cancer | 15 | 24 | [6] |

| HT29 | Colorectal Cancer | 30 | 24 | [6] |

| HCT116 | Colorectal Cancer | 15 | 48 | [6] |

| HT29 | Colorectal Cancer | 15 | 48 | [6] |

| U2OS | Osteosarcoma | 6 | Not Specified | [7] |

| A549 | Lung Cancer | 1.3 | 72 | [8] |

| B16-F10 | Melanoma | 2.4 | Not Specified | [3] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 4.8 | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 7.86 (ENPs) | 24 | [1] |

| MCF-7 | Breast Cancer | 15.36 (ENPs) | 24 | [1] |

| MDA-MB-231 | Breast Cancer | 3.44 (ENPs) | 48 | [1] |

| MCF-7 | Breast Cancer | 11.48 (ENPs) | 48 | [1] |

ENPs: Evodiamine-loaded Bovine Serum Albumin Nanoparticles

Experimental Protocols

Cell Viability Assay to Determine IC50 of Evodiamine

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of Evodiamine and determine its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Evodiamine stock solution (dissolved in DMSO)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

-

-

Evodiamine Treatment:

-

Prepare serial dilutions of Evodiamine from the stock solution in complete medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Evodiamine concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Evodiamine dilutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of Evodiamine concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Evodiamine using Annexin V-FITC and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Evodiamine

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Evodiamine at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated or vehicle-treated control.

-

-

Cell Harvesting and Staining:

-